molecular formula C13H12ClNO3 B14917279 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one

1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one

Cat. No.: B14917279
M. Wt: 265.69 g/mol
InChI Key: PHAFFINYUVVXDJ-UHFFFAOYSA-N
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Description

The compound 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is an aromatic methyl ketone featuring a 5-chloro-substituted phenyl ring connected via an ether linkage to a 3-methylisoxazole moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

1-[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]ethanone

InChI

InChI=1S/C13H12ClNO3/c1-8-5-11(18-15-8)7-17-13-4-3-10(14)6-12(13)9(2)16/h3-6H,7H2,1-2H3

InChI Key

PHAFFINYUVVXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents/Key Features Melting Point (°C) Key Structural Differences
Target Compound 5-Cl, 3-methylisoxazolylmethoxy, phenyl-ethanone Not reported Isoxazole ring with methyl and ether linkage
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole ring, 4-methoxyphenyl substituent Not reported Benzothiazole vs. isoxazole; dihedral angle 8.76° between rings
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone Benzothiophene ring, 5-Cl substituent Not reported Sulfur-containing thiophene vs. oxygenated isoxazole
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one 2-hydroxy, 5-methoxy substituents Not reported Hydroxy group enables H-bonding vs. chloro in target
1-(4-((1-Phenyl-1H-tetrazol-5-yl)oxy)phenyl)ethan-1-one Tetrazole-ether linkage, phenyl substituent Not reported Tetrazole (acidic N-heterocycle) vs. isoxazole

Key Observations :

  • Planarity and Dihedral Angles : The benzothiazole analog () exhibits near-planar geometry (dihedral angle 8.76°), enhancing π-π stacking, whereas the isoxazole group in the target compound may introduce steric hindrance, reducing planarity.
  • Electron Effects : The chloro substituent in the target compound is electron-withdrawing, while the methoxy group in 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one () donates electrons, altering reactivity in electrophilic substitution.
  • Heterocyclic Influence : Isoxazole (oxygen and nitrogen) offers moderate polarity, whereas benzothiophene (sulfur) () and tetrazole () introduce distinct electronic profiles (e.g., tetrazole’s acidity).

Key Observations :

  • The target compound’s synthesis may parallel methods for ether-linked derivatives (e.g., ), but its isoxazole group could require specialized conditions for regioselective attachment.
  • Photoinduced strategies () highlight the role of light and catalysts in modifying substituents, though yields vary widely.

Physicochemical Properties

  • Melting Points : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () melt at 137.3–138.5°C, suggesting that the target compound’s melting point may fall in a similar range, influenced by symmetry and intermolecular forces.
  • Spectroscopic Data : NMR and HRMS (e.g., ) are critical for confirming structures, with shifts in aromatic protons reflecting substituent effects.

Biological Activity

1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN2_{2}O2_{2}
  • IUPAC Name : this compound

The presence of the chloro and methoxy groups, along with the isoxazole moiety, is significant for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Pharmacological Effects

The pharmacological profile of the compound includes:

Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits TNF-alpha production
AntioxidantReduces oxidative stress markers

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of the compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics.

Study 2: Anti-inflammatory Mechanism

In vitro studies highlighted the compound's ability to modulate inflammatory responses. It was shown to significantly reduce levels of interleukin-6 (IL-6) and TNF-alpha in cultured macrophages. This suggests a promising role in treating inflammatory diseases.

Study 3: Antioxidant Potential

Research into the antioxidant capabilities revealed that the compound effectively scavenged free radicals in various assays. This property may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage.

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